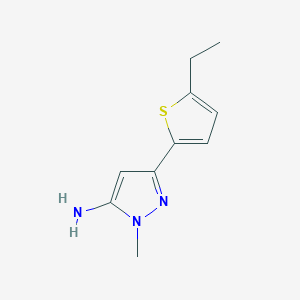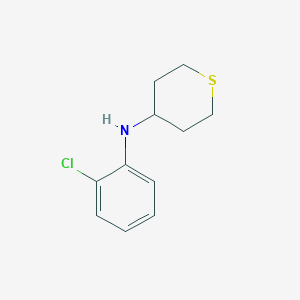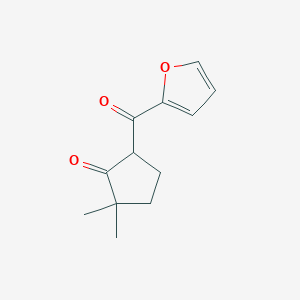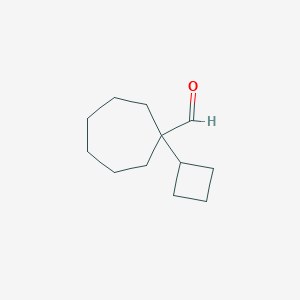![molecular formula C13H25N B13306115 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane](/img/structure/B13306115.png)
7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro junction where a nitrogen atom is part of the ring system, making it an azaspiro compound. The presence of the 2-methylbutan-2-yl group adds to its structural complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable amine with a ketone or aldehyde to form an intermediate, which then undergoes cyclization to form the spiro compound. The reaction conditions often require the use of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The nitrogen atom in the spiro ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spiro compounds.
Wissenschaftliche Forschungsanwendungen
7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The nitrogen atom in the spiro ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or receptor binding, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
- 2-Oxa-7-azaspiro[3.5]nonane oxalate
- 7-azaspiro[3.5]nonane-7-carboxamide
Uniqueness
7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane is unique due to the presence of the 2-methylbutan-2-yl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions, making it a valuable molecule for various applications.
Eigenschaften
Molekularformel |
C13H25N |
|---|---|
Molekulargewicht |
195.34 g/mol |
IUPAC-Name |
7-(2-methylbutan-2-yl)-1-azaspiro[3.5]nonane |
InChI |
InChI=1S/C13H25N/c1-4-12(2,3)11-5-7-13(8-6-11)9-10-14-13/h11,14H,4-10H2,1-3H3 |
InChI-Schlüssel |
HHUKXCIMRZTNEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1CCC2(CC1)CCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


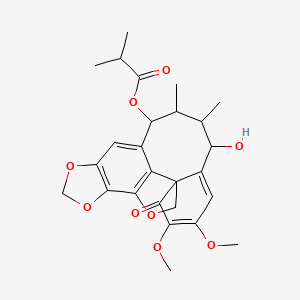
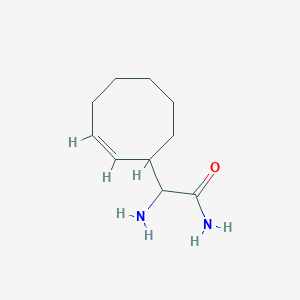

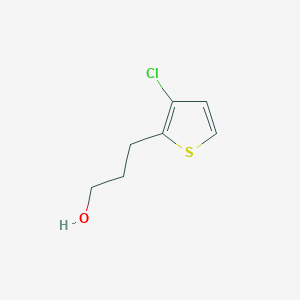
![Sodium 3-[4-(piperidin-1-ylsulfonyl)phenyl]propanoate](/img/structure/B13306054.png)
![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine](/img/structure/B13306057.png)
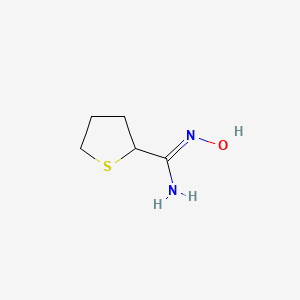
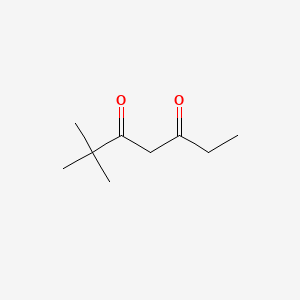
![1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13306067.png)
